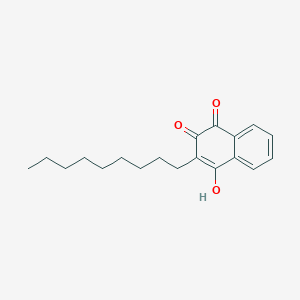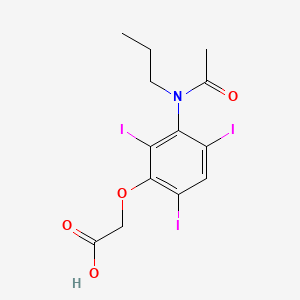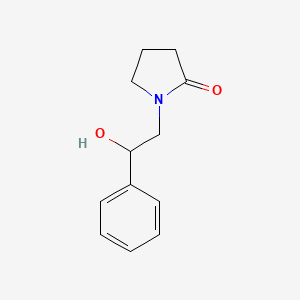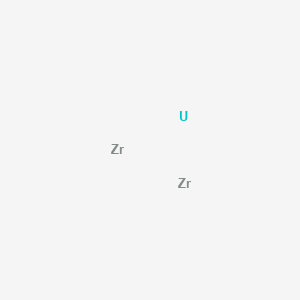
Uranium--zirconium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uranium-zirconium (1/2) is a binary alloy composed of uranium and zirconium in a 1:2 ratio. This compound is significant in the field of nuclear materials, particularly for its application in advanced fast reactors. The alloy exhibits unique properties due to the combination of uranium’s high atomic weight and zirconium’s excellent corrosion resistance and mechanical strength .
準備方法
Synthetic Routes and Reaction Conditions: Uranium-zirconium alloys are typically prepared through arc-melting or powder metallurgy techniques. In arc-melting, uranium and zirconium metals are melted together in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the alloy . Powder metallurgy involves mixing uranium and zirconium powders, compacting them, and then sintering at high temperatures to achieve the desired alloy composition .
Industrial Production Methods: Industrial production of uranium-zirconium alloys often involves the use of high-purity uranium and zirconium metals. The metals are melted in a vacuum or inert gas atmosphere to avoid contamination. The molten alloy is cast into ingots, which are then processed through rolling or extrusion to achieve the desired shape and size .
化学反応の分析
Types of Reactions: Uranium-zirconium alloys undergo various chemical reactions, including oxidation, reduction, and phase transformations. Oxidation occurs when the alloy is exposed to oxygen or water vapor at high temperatures, forming uranium oxides and zirconium oxides . Reduction reactions can occur in the presence of reducing agents like hydrogen, leading to the formation of uranium hydrides and zirconium hydrides .
Common Reagents and Conditions:
Oxidation: Oxygen or water vapor at temperatures above 900 K.
Reduction: Hydrogen gas at elevated temperatures.
Phase Transformations: High-temperature annealing to induce phase changes between body-centered cubic and other crystal structures.
Major Products:
Oxidation: Uranium dioxide (UO₂), zirconium dioxide (ZrO₂).
Reduction: Uranium hydride (UH₃), zirconium hydride (ZrH₂).
科学的研究の応用
Uranium-zirconium alloys have extensive applications in scientific research, particularly in the field of nuclear energy. They are used as fuel materials in advanced fast reactors due to their high thermal conductivity and compatibility with liquid sodium coolants . Additionally, these alloys are studied for their potential use in space nuclear power systems and research reactors . The unique properties of uranium-zirconium alloys make them suitable for high-temperature applications and radiation environments .
作用機序
The mechanism of action of uranium-zirconium alloys in nuclear reactors involves their ability to sustain nuclear fission reactions. Uranium atoms undergo fission when bombarded with neutrons, releasing a significant amount of energy. Zirconium acts as a structural material, providing mechanical strength and corrosion resistance. The alloy’s high thermal conductivity ensures efficient heat transfer, while its phase stability at high temperatures maintains structural integrity .
類似化合物との比較
Uranium-Molybdenum (1/2): Similar to uranium-zirconium, this alloy is used in nuclear reactors but has different thermal and mechanical properties.
Uranium-Silicon (1/2): Used in nuclear fuel applications, offering high thermal conductivity and stability.
Uniqueness: Uranium-zirconium alloys are unique due to their combination of high atomic weight, excellent corrosion resistance, and mechanical strength. This makes them particularly suitable for advanced fast reactors and high-temperature applications .
特性
CAS番号 |
12166-76-6 |
|---|---|
分子式 |
UZr2 |
分子量 |
420.48 g/mol |
IUPAC名 |
uranium;zirconium |
InChI |
InChI=1S/U.2Zr |
InChIキー |
NBWXXYPQEPQUSB-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Zr].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


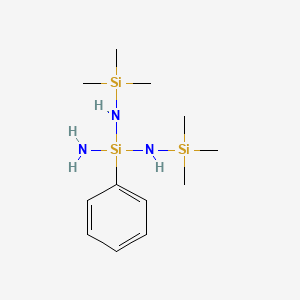
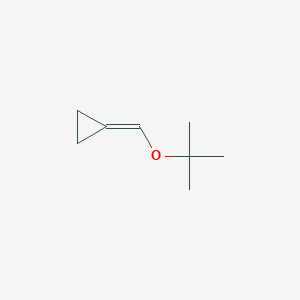
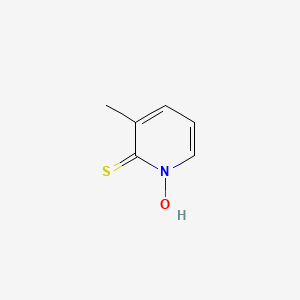
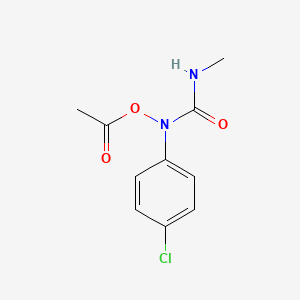
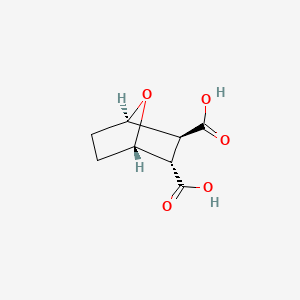

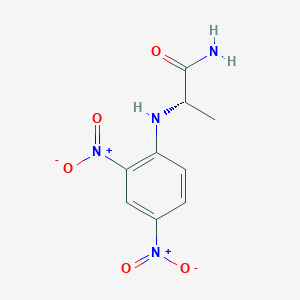
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
